N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, commonly known as ETD or ETD-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETD belongs to the class of benzothiazole derivatives and has been found to have promising properties as an anticancer agent. In
Scientific Research Applications
Synthesis of Bifunctional Cu(I) Chelators : A study by Massing and Planalp (2015) discusses the synthesis of a bifunctional Cu(I) chelate, which is used for sensing applications. This research signifies the compound's potential in the development of chemical sensors (Massing & Planalp, 2015).
Stabilization of Colloidal Solutions : Bazhin et al. (2013) explored the use of derivatives of this compound as stabilizers for colloidal solutions of cadmium and zinc sulfide in aqueous medium, indicating its role in material science and nanochemistry (Bazhin et al., 2013).
CO2 Capture and Absorption : A 2020 study by Zheng et al. investigated the use of N1, N2-dimethylethane-1,2-diamine as an absorbent for CO2 capture. The study provides insights into the compound's potential application in environmental technology, especially in carbon capture strategies (Zheng et al., 2020).
Nitric Oxide Sensing : Research by Kumar et al. (2013) on Cu(II) complexes of N-donor ligands, including derivatives of this compound, highlights its application in developing nitric oxide sensors. This underscores its significance in chemical sensing and analytical chemistry (Kumar et al., 2013).
Catalysis in Enantioselective Epoxidation : Guillemot et al. (2007) studied the potential of iron and manganese complexes of chiral N(4) ligands, which include derivatives of this compound, as catalysts for enantioselective epoxidation. This suggests its role in catalytic processes and organic synthesis (Guillemot et al., 2007).
Synthesis of Dibenzothiazepines : Wang et al. (2022) described the use of this compound in the synthesis of dibenzothiazepines, illustrating its utility in organic synthesis and pharmaceutical chemistry (Wang et al., 2022).
Antibacterial Activity : A study by Nam et al. (2010) evaluated benzothiazole derivatives, including a compound similar to N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, for their cytotoxic and antimicrobial activities, indicating its significance in medicinal chemistry (Nam et al., 2010).
Dyeing Performance in Textile Industry : Malik et al. (2018) explored the use of thiadiazole derivatives in dyeing, which hints at the potential application of similar compounds in textile chemistry (Malik et al., 2018).
Green Synthesis of Corrosion Inhibitors : Chen et al. (2021) synthesized a corrosion inhibitor from biomass platform molecules, which includes a similar compound, for use in anti-corrosion applications in industry (Chen et al., 2021).
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-17-10-5-6-11-12(9-10)18-13(15-11)14-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWPFMFGLLYPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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